4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
CAS No.: 1172831-13-8
Cat. No.: VC2630160
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol
* For research use only. Not for human or veterinary use.
![4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride - 1172831-13-8](/images/structure/VC2630160.png)
Specification
CAS No. | 1172831-13-8 |
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Molecular Formula | C12H11Cl2N |
Molecular Weight | 240.12 g/mol |
IUPAC Name | 3-(4-chlorophenyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H |
Standard InChI Key | PJYZPIWBWVWHCJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl |
Introduction
Physical and Chemical Properties
4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS: 1172831-13-8) is a biphenyl derivative featuring a chlorine substituent at the 4′ position and an amine group at the 3 position, forming a hydrochloride salt . Its molecular formula is C₁₂H₁₀NCl·HCl, with alternative representation as C₁₂H₁₁Cl₂N . The compound has a molecular weight of 240.13 g/mol, calculated based on its atomic composition .
Structural Characteristics
The compound consists of two connected phenyl rings (forming the biphenyl backbone), with specific functional groups that define its chemical identity and reactivity. The chlorine atom at the 4' position (para position on the second phenyl ring) and the amine group at the 3 position (meta position on the first phenyl ring) create a unique electronic distribution that influences its physical properties and chemical behavior . The hydrochloride salt formation enhances its solubility in polar solvents, making it particularly useful for various chemical reactions and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride typically follows a multi-step process involving several chemical transformations:
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Nitration: Biphenyl undergoes nitration to introduce a nitro group at the desired position, typically using nitric acid with sulfuric acid as a catalyst.
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Reduction: The nitro group is converted to an amine group through reduction using hydrogen gas with a palladium on carbon catalyst or alternative reducing agents.
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Chlorination: The biphenyl amine intermediate undergoes chlorination at the 4' position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
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Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.
Industrial Production Methods
At industrial scale, the production of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride employs optimized processes focusing on yield, purity, and cost-effectiveness. These manufacturing approaches often utilize continuous flow reactors and automated systems to ensure consistent product quality. The industrial methods typically follow similar synthetic routes but incorporate modifications to improve efficiency, minimize waste generation, and enhance safety profiles for large-scale production.
Alternative Synthetic Approaches
Research has explored alternative synthetic pathways, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) that can directly connect substituted phenyl rings . These approaches potentially offer advantages in terms of selectivity and reduced environmental impact . For example, one synthetic approach involves the coupling of 4-chlorophenylboronic acid with appropriately substituted aniline derivatives as demonstrated in related syntheses .
Chemical Reactions Analysis
Types of Reactions
4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride participates in various chemical reactions due to its functional groups:
Oxidation Reactions
The amine group can undergo oxidation to form nitroso derivatives or nitro compounds. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other standard oxidizing agents. For example:
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Formation of 4'-chloro-[1,1'-biphenyl]-3-nitroso derivatives
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Production of 4'-chloro-[1,1'-biphenyl]-3-nitro compounds through complete oxidation
Reduction Reactions
The compound can participate in reduction reactions targeting either the chlorine atom or involving further transformations of the amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride. Key reduction processes include:
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Dechlorination to form [1,1'-biphenyl]-3-amine derivatives
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Further reduction of the amine functionality depending on reaction conditions
Substitution Reactions
The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions. Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate these transformations. Examples include:
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Replacement of chlorine with methoxy groups
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Introduction of other nucleophiles like amines or thiols
Major Products Formed
Chemical reactions of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride produce various derivatives with distinct properties and applications:
Reaction Type | Major Products | Applications |
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Oxidation | Nitroso derivatives, Nitro compounds | Dye intermediates, Further functionalization |
Reduction | Dechlorinated derivatives, Reduced amine derivatives | Pharmaceutical intermediates |
Substitution | Methoxy derivatives, Various substituted analogs | Tailored bioactive compounds |
Scientific Research Applications
Antibiotic and Antiviral Development
4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has shown potential in the development of novel antibiotic and antiviral agents. Its structural features allow for effective interaction with biological targets, making it a candidate for pharmaceutical development. Research has demonstrated that derivatives of this compound exhibit antiviral activity against various viral strains, with studies indicating that modifications to the biphenyl structure enhance efficacy against RNA viruses.
Neuropsychiatric Treatments
The compound has been employed in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists for treating psychotic disorders. These applications leverage the compound's ability to interact with specific neural receptors, potentially modulating neurotransmitter systems and providing therapeutic benefits in conditions like schizophrenia and depression.
Agricultural Applications
4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride serves as a crucial intermediate in the synthesis of agricultural pesticides, particularly fungicides like boscalid. The compound's ability to inhibit fungal growth makes it valuable in crop protection strategies. Patents demonstrate the compound's use as a key starting material in boscalid production, highlighting its significance in creating effective agricultural chemicals.
Material Science
The compound has applications in polymer chemistry, where it functions as a building block for creating novel materials with specific properties. Its biphenyl structure contributes to thermal stability and mechanical strength of polymers. Additionally, the functional groups offer sites for further modification, enabling the development of materials with tailored characteristics for specialized applications.
Biological Activity
Mechanism of Action
4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride interacts with molecular targets through multiple mechanisms. The amine group forms hydrogen bonds or ionic interactions with biological targets, while the biphenyl structure facilitates hydrophobic interactions. The chlorine substituent influences electron distribution and lipophilicity, affecting binding affinity to receptors and enzymes.
Primary mechanisms include:
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Inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine
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Modulation of receptor activity, especially in neurotransmitter systems
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Potential enzyme inhibition in various biochemical pathways
In Vitro Research
Research indicates that 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride shows potent inhibition of serotonin and norepinephrine reuptake in vitro. This activity surpasses that of related compounds, suggesting higher efficacy in modulating these neurotransmitter systems. The compound also demonstrates affinity for specific receptors involved in mood regulation and metabolic processes.
In Vivo Findings
Animal studies, particularly in rodent models, have demonstrated significant biological effects. The compound reduces food intake when administered centrally (i.c.v.), indicating potential as an anti-obesity agent. Furthermore, it increases energy expenditure through thermogenesis, providing insights into its metabolic effects.
Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
Application Area | Mechanism | Research Evidence |
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Antidepressant Effects | Reduction in depressive behaviors in rodent models through neurotransmitter modulation | Pharmacological profile studies |
Obesity Treatment | Reduction in body weight in diet-induced obesity models by enhancing energy expenditure and reducing appetite | Metabolic effects studies |
Cognitive Enhancement | Improvements in cognitive function through neurotransmitter level modulation | Psychiatric disorder studies |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Various structural analogs of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride have been synthesized and studied, with substitution patterns significantly affecting their properties and applications:
Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Applications |
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4'-Chloro-[1,1'-biphenyl]-3-amine HCl | 1172831-13-8 | C₁₂H₁₀NCl·HCl | Cl (4′), NH₂ (3) | 240.13 | TAAR1 agonists, organic synthesis |
3'-Chloro-[1,1'-biphenyl]-4-amine HCl | 811842-60-1 | C₁₂H₁₀NCl·HCl | Cl (3′), NH₂ (4) | 240.13 | Material science intermediates |
3'-Fluoro-[1,1'-biphenyl]-4-amine HCl | 5728-66-5 | C₁₂H₁₀NF·HCl | F (3′), NH₂ (4) | 224.67 | Fluorinated bioactive molecule R&D |
3-Methoxy-[1,1'-biphenyl]-4-amine HCl | 63040-31-3 | C₁₃H₁₄NO·HCl | OCH₃ (3), NH₂ (4) | 235.71 | Electron-rich ligand synthesis |
Structure-Activity Relationships
The position of substituents significantly influences the chemical and biological properties of these compounds:
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Substituent Position: Chlorine at the 4′ position (as in the main compound) versus the 3′ position alters steric and electronic effects. The 4′-Cl group reduces steric hindrance compared to 3′-Cl analogs, favoring planar molecular conformations that may enhance binding to biological targets.
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Halogen Type: Fluorine substitution introduces stronger electron-withdrawing effects than chlorine, impacting reactivity in cross-coupling reactions and interaction with biological systems.
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Functional Groups: Methoxy substituents enhance electron density, making compounds suitable for coordination chemistry and altering their biological activity profiles.
Related Compounds and Derivatives
Several derivatives and related compounds have been documented, including:
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4'-Chloro-Biphenyl-2-Hydroxyl Amine: Used for analytical method development and quality control applications during drug development .
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4'-Chloro-4-nitro-[1,1'-biphenyl]-3-amine: A related compound with a nitro group that shows distinct chemical properties and potential applications .
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4-Chloro-[1,1'-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, resulting in different chemical reactivity and applications .
Toxicological Profile
Limited toxicological data is available specifically for 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride, but similar compounds have documented toxicity profiles that may provide insight :
Appropriate safety measures should be implemented when handling this compound, including proper personal protective equipment and disposal procedures .
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